5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of an enaminone precursor with different nucleophiles and electrophiles. The resulting structure incorporates both thiophene and furan moieties. The substituents at position-2 of the thiophene ring significantly impact the compound’s biological activity .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned, its reactivity likely stems from the ambident nucleophilicity of enamines and electrophilicity of enones. The thiophene nucleus further contributes to its diverse pharmacological applications .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Derivatization
Research has explored the synthesis and derivatization of compounds related to 5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide. For instance, studies have developed methods for the facile synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, highlighting the compound's role in synthesizing diverse heterocyclic compounds that have potential applications in medicinal chemistry and materials science (Yin et al., 2008). Another study focused on the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides, demonstrating their applications in creating various chemically active compounds (Hartman & Halczenko, 1990).
Medicinal Chemistry and Drug Discovery
The compound has been studied for its potential in medicinal chemistry and drug discovery. For instance, the synthesis and cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides have been investigated, demonstrating the compound's relevance in developing new therapeutic agents (Arsenyan, Rubina, & Domracheva, 2016). Additionally, the chemical has been part of studies exploring furans, thiophenes, and related heterocycles in drug discovery, underscoring its importance in creating compounds with potential therapeutic benefits (Sperry & Wright, 2005).
Material Science and Corrosion Inhibition
The compound has shown promise in material science, particularly in corrosion inhibition. A study on 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid and related compounds as potential inhibitors for mild steel corrosion in acidic media highlights its utility in protecting metals from corrosion, offering insights into its industrial applications (Sappani & Karthikeyan, 2014).
Chemical Synthesis and Reactions
Further research into the chemical synthesis and reactions involving derivatives of this compound has expanded our understanding of its chemical properties and potential applications. Studies have examined reactions and subsequent activities during the electrochemical oxidation of related aryl- and alkylthio derivatives, revealing detailed mechanisms of action and potential for various chemical processes (Devyatova et al., 2009).
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It’s worth noting that thiophene and its derivatives are known to react easily with electrophiles due to the sulfur atom contributing two π electrons to the aromatic sextet .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of reactions, including electrophilic, nucleophilic, or radical substitutions .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Action Environment
The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones, for example, cheaper and environmentally friendly but still effective and selective reaction procedures .
Properties
IUPAC Name |
5-chloro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S3/c14-12-5-6-13(20-12)21(16,17)15-8-9-3-4-10(18-9)11-2-1-7-19-11/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZFANUOPUVZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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